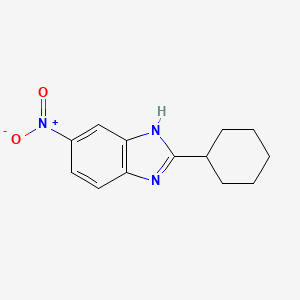

2-cyclohexyl-5-nitro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-6-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKPKIIZGCWKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Computational and Theoretical Investigations of 2 Cyclohexyl 5 Nitro 1h Benzimidazole and Benzimidazole Derivatives

Electronic Structure Characterization and Reactivity Prediction

Computational chemistry offers a powerful lens to examine the fundamental electronic properties that govern the behavior of molecules. For benzimidazole (B57391) derivatives, these methods elucidate the distribution of electrons and predict how the molecules will interact in chemical and biological systems.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate the ground-state electronic structure of molecules. researchgate.netresearchgate.net A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com For benzimidazole derivatives, the presence of electron-donating or electron-withdrawing groups, such as the nitro group in 2-cyclohexyl-5-nitro-1H-benzimidazole, significantly influences the HOMO and LUMO energy levels and, consequently, the energy gap. dergipark.org.tr

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). researcher.lifenih.gov TD-DFT calculations can predict the wavelengths of light a molecule will absorb, which corresponds to electronic transitions, often from the HOMO to the LUMO. acs.org

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study Finding |

|---|---|---|---|---|

| 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -5.88 | -1.23 | 4.65 | The energy gap reflects the molecule's chemical reactivity. dergipark.org.tr |

| 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -6.52 | -1.83 | 4.69 | Bromine substitution affects the electronegativity and hardness of the derivative. dergipark.org.tr |

| 5-Nitrobenzimidazole Derivative (5h) | -6.421 | -3.004 | 3.417 | A lower energy gap is correlated with higher chemical reactivity and potent antimicrobial activity. acs.org |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researcher.lifenih.gov It provides a detailed picture of the bonding and orbital interactions, revealing how different parts of the molecule electronically communicate with each other. nih.gov

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.trnih.gov It measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov

Nucleophilicity: Describes the ability of a molecule to donate electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different benzimidazole derivatives and understanding how substitutions on the benzimidazole core affect their chemical behavior. dergipark.org.tr

| Descriptor | Formula (Approximation) | Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer; related to stability. irjweb.com |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electron-accepting capability of a molecule. nih.gov |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. irjweb.com |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend theoretical investigations into the biological realm, predicting how benzimidazole derivatives might interact with protein targets and correlating their structural features with biological activity.

Molecular docking is a computational simulation that predicts the preferred binding mode and affinity of a small molecule (ligand), such as this compound, within the active site of a biological macromolecule (receptor), typically a protein. researchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov

Benzimidazole derivatives have been docked against a wide array of protein targets to explore their potential as therapeutic agents. Docking studies have shown that these compounds can form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's binding site. ukm.my For example, benzimidazoles have been studied as inhibitors of targets like protein kinases (e.g., EGFR), cyclooxygenase-2 (COX-2), and microbial enzymes like sterol 14-α demethylase (CYP51), which are implicated in cancer, inflammation, and fungal infections, respectively. ukm.myresearchgate.netnih.gov The binding energy calculated from docking simulations provides an estimate of the ligand's binding affinity, helping to rank potential drug candidates. researchgate.net

| Benzimidazole Derivative Class | Protein Target | Therapeutic Area | Reported Binding Energy (kcal/mol) |

|---|---|---|---|

| 2-Phenylbenzimidazole | Protein Kinase (Aurora B) | Anticancer | -8.2 nih.gov |

| Benzimidazole-thiadiazole hybrids | Candida CYP51 | Antifungal | up to -10.928 nih.gov |

| Novel Benzimidazole Analogues | COX-2 (PDB: 6COX) | Anti-inflammatory | up to -11.34 researchgate.net |

| Keto-benzimidazoles | EGFR (Wild-Type) | Anticancer | -8.1 ukm.my |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govhilarispublisher.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series lead to different biological activities. hilarispublisher.com

In a QSAR study, various molecular descriptors—numerical values that characterize the steric, electronic, or lipophilic properties of a molecule—are calculated for a set of benzimidazole derivatives with known activities. scirp.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.govscirp.org

A validated QSAR model can be used to predict the activity of new, untested compounds and to identify the key structural features that enhance or diminish activity, thereby guiding the design of more potent molecules. hilarispublisher.com For benzimidazole derivatives, QSAR studies have successfully identified descriptors like lipophilicity (logP), dipole moment, and various quantum chemical parameters as being crucial for their activity against fungi, bacteria, and other targets. nih.govscirp.org

| Biological Activity | Key Descriptors Identified | Statistical Model Quality | Reference Study Finding |

|---|---|---|---|

| Antifungal (Saccharomyces cerevisiae) | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) | - | Reveals that lipophilicity and electronic properties govern the inhibitory activity. nih.gov |

| Antitubercular (M. tuberculosis) | Chemical Potential (μ), Polarizability (α), Bond Length l(C=N), Lipophilicity | R² = 0.9995 (ANN model) | Quantum descriptors can effectively predict antitubercular activity. scirp.org |

| Aldose Reductase (ALR2) Inhibition | Hydrophobicity (LogP), Polarity (TPSA) | - | Higher lipophilicity and lower polarity favor higher inhibitory potency. crpsonline.com |

| FXR Agonism | Hydrophobic and Aromatic Ring Features (3D-QSAR) | R² = 0.8974, Q² = 0.7559 | Provides a 3D pharmacophore model for designing new agonists for diabetes treatment. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, providing detailed insights into the conformational behavior of compounds like this compound and its derivatives. These simulations are particularly valuable for understanding how these molecules interact with biological targets, such as proteins or DNA, and for assessing the stability of the resulting complexes. nih.govtandfonline.com By simulating the ligand-protein complex in a solvated environment over a significant timescale, typically nanoseconds, researchers can observe the dynamic evolution of the system and predict binding stability. nih.gov

A key aspect of analyzing MD simulations is the assessment of the ligand's conformational stability within the binding site of a protein. researchgate.net Several metrics are commonly used to quantify this stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated over the simulation trajectory. A low and stable RMSD value suggests that the complex has reached equilibrium and remains stable, indicating a favorable binding pose. researchgate.netsemanticscholar.org For instance, in simulations of benzimidazole derivatives complexed with various proteins, stable RMSD values often fluctuate within a narrow range (e.g., < 3 Å), confirming the stability of the interaction. semanticscholar.orgresearchgate.net

Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues in the protein. This analysis helps identify which parts of the protein are flexible and which are stabilized upon ligand binding. Furthermore, the analysis of hydrogen bonds formed between the ligand and the protein over the course of the simulation provides critical information about the specific interactions that anchor the compound in the active site and contribute to its binding affinity. researchgate.net Studies on various benzimidazole derivatives have used MD simulations to confirm binding modes predicted by molecular docking and to provide a more dynamic and realistic picture of the intermolecular interactions. tandfonline.comnih.govnih.gov

| Benzimidazole Derivative Studied | Biological Target | Simulation Time (ns) | Key Metrics Analyzed | General Findings | Reference |

|---|---|---|---|---|---|

| Substituted Benzimidazole | Mycobacterium tuberculosis KasA protein | Not Specified | RMSD, RMSF, Hydrogen Bonds | Complexes were stable, with average RMSD values around 2.3-2.4 Å, indicating effective interaction. | researchgate.net |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | 50 | RMSD, RMSF, Hydrogen Bonds | The protein-ligand complex showed greater stability (average RMSD of 1.7 Å) compared to the unbound protein (2.5 Å). | semanticscholar.org |

| 1,3-dihydro-2H-benzimidazol-2-one derivatives | Galanin Receptor 3 (GALR3) | Not Specified | RMSD, RMSF | MD simulations explored the stability of the target-compound complexes procured from docking. | tandfonline.com |

| General Benzimidazole Derivatives | SARS-CoV-2 Mpro and ACE2 | 100 | RMSD, Ligand Properties | The ligand-protein complex completed the simulation without much fluctuation, suggesting greater stability. | nih.gov |

Nonadiabatic Dynamics Simulations for Photochemical Pathways

Nonadiabatic dynamics simulations are essential for understanding the behavior of molecules in their electronically excited states, particularly the photochemical pathways that follow the absorption of light. jhu.eduruhr-uni-bochum.de For compounds like this compound, which contains a nitroaromatic chromophore, these simulations can reveal the complex processes of energy dissipation and structural changes that occur on ultrafast timescales, typically femtoseconds to picoseconds. nih.govnih.gov

These simulations go beyond the Born-Oppenheimer approximation, which assumes that the motion of atomic nuclei and electrons can be treated separately. ethz.ch In photochemical reactions, the energy gap between electronic states can become small, leading to a breakdown of this approximation and enabling nonadiabatic transitions, such as internal conversion (relaxation between states of the same spin multiplicity) and intersystem crossing (ISC, relaxation between states of different spin multiplicity). ruhr-uni-bochum.denih.gov

For benzimidazole and its derivatives, nonadiabatic dynamics have been used to investigate processes like excited-state intramolecular proton transfer (ESIPT) and other nonradiative deactivation pathways. bohrium.comresearchgate.net For example, simulations on hydroxyquinoline benzimidazole revealed a deactivation process involving proton transfer and twisting of the benzimidazole moiety, with an excited-state lifetime fitted to 1.1 picoseconds. bohrium.com

The presence of the nitro group in this compound makes the study of intersystem crossing particularly relevant. Nonadiabatic dynamics simulations on nitroaromatic compounds have challenged previous assumptions of sub-picosecond ISC, suggesting that this process occurs on a longer timescale of approximately 1 picosecond, while faster processes (around 100 femtoseconds) correspond to internal conversion within the singlet states. nih.govnih.gov These simulations can identify the specific molecular motions, such as the torsion of the nitro group, that facilitate the transitions between electronic states. nih.gov The photochemistry of the parent benzimidazole has also been shown to follow complex pathways, including both fixed-ring isomerizations and ring-opening mechanisms upon UV excitation. acs.org

| Compound Class | Photochemical Process | Timescale | Simulation Findings | Reference |

|---|---|---|---|---|

| Nitronaphthalene Derivatives | Internal Conversion | ~100 fs | Identified as the primary ultrafast process, previously mistaken for ISC. | nih.govnih.gov |

| Nitronaphthalene Derivatives | Intersystem Crossing (ISC) | ~1 ps | Slower than previously thought; pathways are determined by electronic factors and nitro group torsion. | nih.gov |

| Hydroxyquinoline Benzimidazole | Excited-State Deactivation | 1.1 ps (lifetime) | Involves OH···N proton transfer and twisting of the benzimidazole moiety. | bohrium.com |

| Benzimidazole | Isomerization/Ring-Opening | Not Specified | UV excitation leads to two competing reaction pathways. | acs.org |

Mechanistic Insights into the Biological Activity of 2 Cyclohexyl 5 Nitro 1h Benzimidazole and Benzimidazole Derivatives

Biochemical Mechanisms of Enzyme Inhibition

Benzimidazole (B57391) derivatives exert their biological effects by inhibiting a wide variety of enzymes crucial for cellular function and pathogen survival. This inhibition is a key component of their therapeutic potential.

The benzimidazole nucleus is a versatile scaffold for designing inhibitors of several key enzyme families.

Lipoxygenases (LOX): Certain benzimidazole derivatives have been synthesized and shown to possess 5-lipoxygenase inhibiting action. nih.govresearchgate.net One such derivative, 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole, demonstrated potent inhibition of 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov The inhibition of pro-inflammatory enzymes like LOX is a key mechanism for the anti-inflammatory activity of these compounds. researchgate.netresearchgate.netnih.gov

Kinases: The benzimidazole structure is a core component of many kinase inhibitors. rsc.org These derivatives can act as ATP-competitive inhibitors, while others function as multi-target inhibitors, which can be advantageous in complex diseases like cancer.

Topoisomerases: Benzimidazole and its derivatives are known to function as topoisomerase inhibitors. nih.gov Their mechanism can involve intercalating between DNA bases or binding to the enzyme itself, which disrupts the DNA cleavage and religation process essential for DNA replication and transcription. crsubscription.comnih.gov This leads to the formation of cytotoxic topoisomerase-DNA complexes, triggering cell death. crsubscription.com For instance, a derivative known as DMA acts as a selective inhibitor of human and E. coli DNA topoisomerase I. nih.gov

Reverse Transcriptase (RT): The benzimidazole framework is a key structural feature in several non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). uctm.eduuctm.edu Compounds like 1H,3H-thiazolo[3,4-a]benzimidazoles have shown activity at nanomolar concentrations. uctm.edu These NNRTIs bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function and prevent the conversion of the viral RNA genome into DNA. researchgate.netthieme-connect.commdpi.com

Urease: Benzimidazole analogues have been identified as potent urease inhibitors, with some showing significantly greater activity than the standard inhibitor, thiourea. researchgate.netkfupm.edu.sa Kinetic studies have revealed that these compounds can act through various modes of inhibition, including competitive and non-competitive mechanisms, by interacting with the nickel-containing active site of the enzyme. nih.govnih.gov

Dipeptidyl Peptidase III (DPP III): Amidino-substituted benzimidazole derivatives have been identified as effective inhibitors of human DPP III, a zinc-dependent enzyme. mdpi.combohrium.commdpi.com The inhibitory potential is influenced by the substituents on the benzimidazole core, with moieties like 2,2′-bithiophene enhancing potency. mdpi.comresearchgate.net Certain derivatives have achieved IC50 values in the low micromolar range. bohrium.commdpi.com

Table 1: Examples of Enzyme Inhibition by Benzimidazole Derivatives

| Derivative Class | Target Enzyme | Mechanism/Observation | IC50 / Ki Value | Reference |

|---|---|---|---|---|

| Amidino-substituted dibenzimidazoles | Dipeptidyl Peptidase III (DPP III) | Time-dependent inhibition | Ki = 0.20 µM | bohrium.com |

| 2,2′-bithiophene-derived benzimidazoles | Dipeptidyl Peptidase III (DPP III) | Enzyme inhibition | IC50 = 4.98 µM | mdpi.com |

| General Benzimidazoles | Urease | Inhibition potential | IC50 = 0.90 to 35.20 µM | kfupm.edu.sa |

| DMA (Hoechst 33342 analogue) | E. coli Topoisomerase I | Nonlinear, irreversible binding | - | nih.gov |

Allosteric modulation involves the binding of a molecule to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Benzimidazole-based compounds have been identified as allosteric modulators for certain biological targets. For example, some benzimidazole derivatives act as allosteric inhibitors of the Hepatitis C virus RNA-dependent RNA polymerase (RdRp). They bind to a site away from the catalytic center, blocking the polymerase activity before the polymerization step. Similarly, a class of benzimidazole-based compounds was discovered to act as both positive and negative allosteric modulators of nicotinic acetylcholine (B1216132) receptors, with the different effects arising from overlapping allosteric sites. nih.gov

A well-established mechanism of action for many benzimidazole derivatives, particularly in their role as antifungal, antiparasitic, and anticancer agents, is the disruption of microtubule dynamics. nih.goviiarjournals.org

These compounds, including fungicides like carbendazim (B180503) and benomyl, bind to the β-tubulin subunit, preventing its polymerization with the α-tubulin subunit to form microtubules. apsnet.orgresearchgate.netubc.ca This inhibition of microtubule formation disrupts essential cellular processes that depend on a functional cytoskeleton, such as:

Mitosis: Disruption of the mitotic spindle leads to an arrest of the cell cycle, typically in the G2/M phase. nih.gov

Cell Structure and Motility: Interference with microtubule integrity affects the maintenance of cell shape and processes like cell migration.

Research has shown that compounds like carbendazim significantly inhibit the polymerization of tubulin monomers but are not effective at destabilizing already polymerized microtubules. apsnet.orgresearchgate.net The binding affinity of these drugs to β-tubulin is considered the primary mechanism for their biological action. apsnet.org

Table 2: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

| Compound | Target Tubulins | Inhibition Ratio (at 20 µM) | Reference |

|---|---|---|---|

| Carbendazim | α1-/β2-tubulins | 90.9 ± 0.4% | apsnet.org |

| Carbendazim | α2-/β2-tubulins | 93.5 ± 0.05% | apsnet.org |

| Benomyl | α1-/β2-tubulins | 89.9 ± 0.1% | researchgate.net |

| Benomyl | α2-/β2-tubulins | 92.6 ± 1.2% | researchgate.net |

Benzimidazole derivatives have emerged as a significant class of epigenetic modulators, representing a promising strategy for cancer therapy. researchgate.netnih.govrsc.org Epigenetic dysregulation is a key factor in cancer development, and compounds that can target these changes are of high therapeutic interest. rsc.orgresearchgate.netnih.gov

The primary epigenetic targets for benzimidazole derivatives include:

Histone Deacetylases (HDACs): Many benzimidazole derivatives are potent HDAC inhibitors. nih.govrsc.orgresearchgate.net HDACs remove acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting HDACs, these compounds promote a more open chromatin structure, making DNA more accessible to transcription factors and DNA-damaging agents, which can reactivate tumor suppressor genes. rsc.orgrsc.org

DNA Methyltransferases (DNMTs): These enzymes are also targeted by benzimidazole compounds. researchgate.netnih.gov

Histone Methyltransferases (HMTs): Benzimidazoles have been developed that inhibit HMTs like G9a, which can induce apoptosis in cancer cells. rsc.org

The ability of these compounds to modulate the epigenetic landscape makes them promising candidates for developing more targeted and less toxic cancer therapies. researchgate.netnih.gov

Cellular Mechanistic Studies (In Vitro)

In vitro studies using cancer cell lines have provided crucial insights into the cellular consequences of the biochemical activities of benzimidazole derivatives, particularly their ability to induce programmed cell death.

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis. researchgate.netnih.gov This programmed cell death is triggered through multiple pathways and involves a cascade of molecular events.

Targeting Bcl-2 Family Proteins: Some derivatives directly target the anti-apoptotic protein Bcl-2. By reducing Bcl-2 mRNA and protein levels, they shift the cellular balance in favor of pro-apoptotic proteins, thereby initiating apoptosis. researchgate.net

Mitochondrial Dysfunction: Treatment with benzimidazoles can lead to an altered mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. iiarjournals.orgnih.gov

Caspase Activation: Benzimidazole compounds have been shown to activate key executioner caspases, such as caspase-3 and caspase-8, and upregulate pro-apoptotic proteins like Bax.

Cell Cycle Arrest: As a consequence of mechanisms like tubulin polymerization inhibition, cells treated with benzimidazole derivatives often undergo cell cycle arrest, which can subsequently lead to apoptosis. researchgate.netsemanticscholar.org

Studies have demonstrated these apoptotic effects across a wide range of cancer cell lines, including those from lung, breast, colon, and glioblastoma cancers. researchgate.netsemanticscholar.org For example, the 1,2,5-trisubstituted benzimidazole derivative TJ08 was shown to induce apoptosis in Jurkat, HeLa, and HCT116 cancer cells with IC50 values in the low micromolar range. nih.gov

Table 3: Apoptotic Effects of Benzimidazole Derivatives in Cancer Cell Lines

| Derivative | Cancer Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Compound TJ08 | Jurkat (Leukemia) | Induces apoptosis | 1.88 ± 0.51 µM | nih.gov |

| Compound TJ08 | HeLa (Cervical) | Induces apoptosis | 2.11 ± 0.62 µM | nih.gov |

| Compound TJ08 | HCT116 (Colon) | Induces apoptosis | 3.04 ± 0.8 µM | nih.gov |

| Compounds C1 and D1 | T98G, PC3, MCF-7, H69AR | Reduces Bcl-2 levels, induces apoptosis | < 50 µg/mL | researchgate.net |

| Compound 13 | SKOV3 (Ovarian) | Induces early and late apoptosis | - | semanticscholar.org |

Mechanisms of Cell Cycle Arrest in Proliferating Cells

Benzimidazole derivatives have been shown to exert their anti-proliferative effects by inducing cell cycle arrest at various phases, thereby inhibiting the growth of cancer cells. The specific phase of arrest often depends on the chemical structure of the benzimidazole derivative and the type of cancer cell line being studied.

One of the key mechanisms involves the activation of tumor suppressor pathways. For instance, the benzimidazole derivative CCL299 has been found to arrest cell-cycle progression at the G1 phase in HepG2 (hepatoblastoma) and HEp-2 (cervical cancer) cells. iiarjournals.orgiiarjournals.org This G1 phase arrest is mediated through the activation of the p53-p21 pathway. iiarjournals.orgiiarjournals.org The tumor suppressor protein p53, upon activation, induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. iiarjournals.orgiiarjournals.org p21 then suppresses the cyclin E-CDK2 complex, which is crucial for the transition from the G1 to the S phase of the cell cycle. iiarjournals.orgiiarjournals.org

Other benzimidazole derivatives have been observed to induce cell cycle arrest at the G2/M phase. nih.gov In human glioblastoma cells (U87 and U251), compounds such as flubendazole, mebendazole, and fenbendazole (B1672488) dose-dependently induced G2/M phase arrest. nih.gov This was shown to occur via the P53/P21/cyclin B1 pathway. nih.gov

Furthermore, studies on other benzimidazole-based compounds have demonstrated a broader range of cell cycle inhibition. For example, certain benzimidazole-1,3,4-oxadiazole derivatives were found to arrest the cell cycle at different phases depending on the cancer cell line. mdpi.comnih.gov One compound induced G1/S arrest in A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cells, but only S phase arrest in SKOV3 (ovarian cancer) cells. mdpi.comnih.gov Another related compound arrested the G2/S phase in both MDA-MB-231 and SKOV3 cells, while arresting the G1/G2 phases in A549 cells. mdpi.comnih.gov These findings highlight the diverse mechanisms by which benzimidazole derivatives can halt cell proliferation.

Table 1: Mechanisms of Cell Cycle Arrest by Benzimidazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Arrest Phase(s) | Pathway/Mechanism |

|---|---|---|---|

| CCL299 | HepG2, HEp-2 | G1 | Activation of p53-p21 pathway, suppression of cyclin E-CDK2 complex. iiarjournals.orgiiarjournals.org |

| Flubendazole, Mebendazole, Fenbendazole | U87, U251 | G2/M | P53/P21/cyclin B1 pathway. nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative 1 | A549, MDA-MB-231, SKOV3 | G1/S (A549, MDA-MB-231), S (SKOV3) | Not specified. mdpi.comnih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative 2 | MDA-MB-231, SKOV3, A549 | G2/S (MDA-MB-231, SKOV3), G1/G2 (A549) | Not specified. mdpi.comnih.gov |

Interference with DNA Replication and Repair Mechanisms via DNA Binding/Intercalation

The anti-proliferative activity of benzimidazole derivatives is also attributed to their ability to interact directly with DNA, thereby interfering with essential cellular processes such as DNA replication and repair. researchgate.netrsc.org These interactions can occur through several modes, primarily DNA intercalation and groove binding. researchgate.netrsc.orgnih.govnih.gov

Intercalation involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix. rsc.orgnih.gov This stacking between adjacent DNA base pairs is stabilized by π–π interactions and leads to structural changes in the DNA, such as unwinding, stiffening, and lengthening of the helix. nih.gov These distortions can inhibit the progression of enzymes like DNA polymerase and RNA polymerase along the DNA template, thus halting replication and transcription. researchgate.net The resulting inhibition of nucleic acid synthesis ultimately impairs cancer cell replication. researchgate.net

In addition to intercalation, many benzimidazole derivatives function as DNA minor groove binders. researchgate.net The crescent shape of some of these molecules allows them to fit snugly into the minor groove of the DNA, with a preference for AT-rich sequences. researchgate.net This binding is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA. By occupying the minor groove, these compounds can displace essential DNA-binding proteins and enzymes, further disrupting DNA replication and repair. researchgate.net

Spectroscopic and viscosity measurements have confirmed that the mode of binding—whether intercalation or groove binding—can depend on the specific structure of the benzimidazole compound, such as the number of benzimidazole rings and the nature of its substituents. nih.gov For example, metal complexes of benzimidazole Schiff base ligands have been shown to be efficient DNA binders, with their binding affinity often exceeding that of the free ligands. rsc.orgnih.gov

Table 2: DNA Interaction Modes of Benzimidazole Derivatives

| Interaction Mode | Description | Consequence |

|---|---|---|

| Intercalation | Stacking of the planar benzimidazole structure between DNA base pairs. rsc.orgnih.gov | Causes local unwinding and structural changes in the DNA helix, inhibiting replication and transcription. researchgate.netnih.gov |

| Groove Binding | Fitting of the molecule into the minor or major grooves of the DNA, often at AT-rich sequences. researchgate.net | Prevents the binding of essential proteins and enzymes to DNA, disrupting cellular processes. researchgate.net |

| Electrostatic Interaction | Interaction between charged groups on the benzimidazole derivative and the phosphate (B84403) backbone of DNA. researchgate.net | Stabilizes the binding of the compound to DNA. researchgate.net |

Anti-Proliferative Mechanisms in Cellular Models

The anti-proliferative mechanisms of benzimidazole derivatives in cellular models are multifaceted, primarily culminating in the induction of apoptosis (programmed cell death) and the inhibition of crucial cellular machinery. nih.govnih.govfrontierspartnerships.org These effects are often a direct consequence of the mechanisms discussed previously, such as cell cycle arrest and DNA damage.

A significant number of benzimidazole derivatives have been shown to be potent inducers of apoptosis. nih.govnih.govfrontierspartnerships.org For example, a study on new benzimidazole derivatives demonstrated that their cytotoxic activity in human lung adenocarcinoma A549 cells was linked to the promotion of apoptotic cell death, as confirmed by caspase 3/7 assays. nih.govfrontierspartnerships.org The induction of apoptosis is a key mechanism for eliminating cancer cells. Another study highlighted that certain benzimidazole derivatives increase the expression of the pro-apoptotic protein Bax, further supporting their role in activating the intrinsic apoptotic pathway. nih.gov

Furthermore, some benzimidazole derivatives exhibit selective cytotoxicity towards hypoxic tumor cells. nih.govnih.govfrontierspartnerships.org Hypoxia is a common feature of solid tumors where there is a low oxygen concentration. nih.govfrontierspartnerships.org Bioreductive agents, a class to which some nitrobenzimidazoles belong, are prodrugs that are metabolically reduced under hypoxic conditions to generate toxic species that kill the cancer cells. nih.gov Several synthesized N-oxide benzimidazole derivatives have shown specific and potent inhibition of hypoxic cancer cell viability. frontierspartnerships.org For instance, one compound was found to be most cytotoxic against A549 cells under hypoxic conditions. nih.govfrontierspartnerships.org

Inhibition of tubulin polymerization is another well-established anti-proliferative mechanism for benzimidazole compounds. mdpi.comnih.gov By binding to tubulin, these derivatives can disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to mitotic arrest and subsequent apoptosis. nih.gov

Table 3: Anti-Proliferative Mechanisms of Benzimidazole Derivatives in Cellular Models

| Mechanism | Description | Cellular Outcome |

|---|---|---|

| Induction of Apoptosis | Activation of programmed cell death pathways, often involving caspases and regulation of apoptotic proteins like Bax. nih.govnih.govfrontierspartnerships.org | Elimination of cancer cells. nih.gov |

| Hypoxic Selectivity | Enhanced cytotoxicity in low-oxygen environments typical of solid tumors, often through bioreductive activation. nih.govnih.govfrontierspartnerships.org | Targeted killing of tumor cells with reduced damage to normal tissues. nih.gov |

| Tubulin Polymerization Inhibition | Disruption of microtubule dynamics, leading to the breakdown of the mitotic spindle. mdpi.comnih.gov | Mitotic arrest and apoptosis. nih.gov |

Anti-Infective Mechanistic Research (In Vitro)

Antimicrobial Action against Bacterial Strains (Gram-Positive, Gram-Negative)

Benzimidazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govesisresearch.orgnih.gov The proposed mechanism of action for their antibacterial effects is linked to their structural similarity to purine (B94841). rdd.edu.iq Purines are fundamental building blocks for nucleic acids and proteins in bacteria; benzimidazoles are thought to interfere with the biosynthesis of these essential macromolecules, thereby inhibiting bacterial growth. rdd.edu.iq

The effectiveness of these compounds is highly dependent on the substituents on the benzimidazole core. nih.gov For example, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was identified as a highly active compound against screened Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. esisresearch.org Other studies have highlighted derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to the antibiotic ciprofloxacin. nih.gov

Research has also shown activity against Gram-negative bacteria. esisresearch.orguq.edu.au Some benzimidazole derivatives displayed significant antibacterial activity against Pseudomonas aeruginosa with MIC values of 50 µg/mL. esisresearch.org Additionally, certain 2-thioalkyl-substituted benzimidazoles have shown activity comparable to metronidazole (B1676534) against both Gram-positive and Gram-negative anaerobes and moderate activity against enterobacteria like E. coli and P. vulgaris. uq.edu.au

Table 4: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | 12.5 µg/mL | esisresearch.org |

| Various 5-halo and 2-ethanaminebenzimidazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin | nih.gov |

| Substituted benzoxazoles and benzimidazoles | Pseudomonas aeruginosa | 50 µg/mL | esisresearch.org |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole derivatives | Staphylococcus aureus, Streptococcus faecalis | Active as ampicillin (B1664943) trihydrate | researchgate.net |

| 2-thioalkyl-substituted benzimidazoles | E. coli, P. vulgaris | Moderate activity | uq.edu.au |

Antifungal Mechanisms

The antifungal activity of benzimidazole derivatives is a well-documented area of research. nih.govresearchgate.netmdpi.comacs.orgtandfonline.com A primary mechanism of their antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.comacs.org Similar to azole antifungal drugs like fluconazole (B54011), certain benzimidazole-1,2,4-triazole derivatives are thought to target the enzyme 14α-demethylase (CYP51). acs.orgtandfonline.com This enzyme is crucial in the conversion of lanosterol (B1674476) to ergosterol. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. acs.org

The potency of these compounds is influenced by their chemical structure, including the nature of substituents on the benzimidazole ring and the length of alkyl chains. researchgate.net For instance, bisbenzimidazole compounds have shown excellent antifungal activities against a range of fungal strains, with MIC values as low as 0.975 µg/mL. researchgate.net Some synthesized benzimidazoles have demonstrated activity against Candida species that are resistant to fluconazole and itraconazole. nih.gov Furthermore, some derivatives have shown potent fungicidal activity with MIC values equivalent to or greater than the standard drug amphotericin B. nih.gov

Another potential mechanism for antifungal activity is the induction of reactive oxygen species (ROS) in yeast cells, which can lead to oxidative stress and cellular damage. researchgate.net

Table 5: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC) | Proposed Mechanism |

|---|---|---|---|

| 1-nonyl-1H-benzo[d]imidazole, 1-decyl-1H-benzo[d]imidazole | Candida species (including resistant strains), Cryptococcus neoformans | Not specified, but described as "best antifungal activities". nih.gov | Not specified. nih.gov |

| Bisbenzimidazoles | Various yeast and filamentous fungi | 0.975 - 15.6 µg/mL | Induction of reactive oxygen species (ROS). researchgate.net |

| Benzimidazole-1,2,4-triazole derivatives | C. albicans, C. glabrata, C. krusei, C. parapsilopsis | As low as 0.97 µg/mL | Targeting 14α-demethylase (CYP51). acs.org |

| 5-halobenzimidazole derivatives | Various fungal strains | Equivalent or greater potency than amphotericin B | Not specified. nih.gov |

Antiviral Mechanisms (e.g., HCV RNA-Dependent RNA Polymerase Inhibition, HIV-1 Reverse Transcriptase Inhibition)

Benzimidazole derivatives have emerged as a promising class of antiviral agents, targeting various stages of the viral life cycle. rroij.comresearchgate.net A significant body of research has focused on their activity against the Hepatitis C Virus (HCV). Specifically, benzimidazole-based compounds act as non-nucleoside inhibitors (NNIs) of the HCV RNA-dependent RNA polymerase (RdRP), also known as NS5B. nih.govnih.govbenthamscience.com This enzyme is essential for the replication of the viral RNA genome. nih.gov

The mechanism of inhibition is allosteric, meaning these compounds bind to a site on the polymerase distant from the active site. nih.govnih.gov This binding induces a conformational change in the enzyme that blocks its activity prior to the elongation step of RNA synthesis. nih.gov Resistance mutations to these inhibitors have been mapped to the thumb domain of the polymerase, confirming this as a potential allosteric binding site. nih.gov

Beyond HCV, the benzimidazole scaffold has shown potential against a range of other viruses, including Human Immunodeficiency Virus (HIV). researchgate.net The mechanisms of action are diverse and can include:

Inhibition of Viral Enzymes: Like their action on HCV polymerase, benzimidazole derivatives can inhibit other crucial viral enzymes. This includes HIV-1 reverse transcriptase, which is vital for converting the viral RNA genome into DNA, and viral proteases, which are necessary for processing viral polyproteins into functional units for new virus assembly. rroij.comresearchgate.net

Blocking Viral Entry: Some derivatives can interfere with the initial stages of infection by preventing the virus from attaching to or entering host cells. rroij.com This can be achieved by targeting viral surface proteins or host cell receptors. rroij.com

The broad-spectrum antiviral potential of benzimidazoles makes them an important scaffold for the development of new antiviral therapies against numerous viral pathogens. researchgate.net

Table 6: Antiviral Mechanisms of Benzimidazole Derivatives

| Viral Target | Virus | Mechanism of Action |

|---|---|---|

| RNA-Dependent RNA Polymerase (RdRP/NS5B) | Hepatitis C Virus (HCV) | Allosteric inhibition, blocking enzyme activity before the RNA elongation step. nih.govnih.gov |

| Reverse Transcriptase | Human Immunodeficiency Virus (HIV) | Inhibition of the enzyme responsible for converting viral RNA to DNA. rroij.comresearchgate.net |

| Viral Proteases | Various viruses (e.g., HCV, HIV) | Inhibition of enzymes that process viral polyproteins, disrupting the assembly of new viral particles. rroij.comresearchgate.net |

| Viral Entry | Various viruses | Interference with viral attachment to or entry into host cells by targeting viral or host cell proteins. rroij.com |

Anti-Parasitic and Anti-Helminthic Mechanisms

The anti-parasitic and anti-helminthic activity of benzimidazole derivatives, a class to which 2-cyclohexyl-5-nitro-1H-benzimidazole belongs, is primarily attributed to their interaction with the protein tubulin. msdvetmanual.comnih.gov The main mechanism involves the binding of the benzimidazole compound to the β-tubulin subunit of the parasite's microtubules. nih.govyoutube.comebsco.com This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures for various cellular functions in parasites.

The disruption of microtubule formation and dynamics has several downstream consequences for the parasite, leading to its death or expulsion from the host. msdvetmanual.comnih.gov These critical functions include:

Cell Division: Microtubules are fundamental components of the mitotic spindle, which is necessary for chromosome segregation during cell division. Inhibition of their formation arrests the cell cycle. youtube.com

Nutrient Absorption: In many intestinal helminths, microtubules are crucial for the absorptive function of intestinal cells. Disruption of these structures impairs the parasite's ability to uptake essential nutrients, such as glucose, leading to glycogen (B147801) depletion and a reduction in ATP production, ultimately causing starvation. msdvetmanual.comyoutube.com

Intracellular Transport: Microtubules serve as tracks for the transport of vesicles, organelles, and other cellular components. Interference with this process disrupts cellular organization and function. msdvetmanual.com

Maintenance of Cell Shape and Motility: The microtubule cytoskeleton is vital for maintaining the structural integrity and motility of parasitic cells. msdvetmanual.com

Beyond the primary mechanism of tubulin inhibition, other biochemical effects have been associated with benzimidazole anthelmintics. These include the inhibition of crucial parasite-specific enzymes like fumarate (B1241708) reductase, which is involved in the anaerobic energy metabolism of many helminths. nih.govyoutube.com By disrupting these metabolic pathways, benzimidazoles further compromise the parasite's ability to generate energy, contributing to their lethal effect. msdvetmanual.com While the broad mechanism is understood for the benzimidazole class, specific studies detailing the interaction of this compound with parasitic tubulin are less common. However, its structural similarity to other anthelmintic benzimidazoles suggests it likely operates through this well-established tubulin-binding mechanism. nih.govresearchgate.net

Anti-Mycobacterial Action (e.g., Inhibition of FtsZ Polymerization)

The anti-mycobacterial action of certain benzimidazole derivatives involves targeting a different cytoskeletal protein essential for bacterial survival: the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govnih.gov FtsZ is a bacterial homolog of eukaryotic tubulin and plays a pivotal role in bacterial cell division. nih.gov It polymerizes at the future division site to form a contractile structure known as the Z-ring, which is fundamental for cytokinesis. nih.gov

The mechanism of action for anti-mycobacterial benzimidazoles is the inhibition of FtsZ assembly and Z-ring formation. nih.gov Studies on novel trisubstituted benzimidazoles have shown that these compounds can inhibit the polymerization of FtsZ in a dose-dependent manner. nih.gov This inhibition disrupts the formation of the Z-ring, thereby blocking cell division and leading to bacterial cell death. nih.govmdpi.com

Interestingly, some benzimidazole derivatives exhibit a novel mechanism of action on FtsZ. Instead of simply preventing polymerization, they have been found to unexpectedly enhance the GTPase activity of FtsZ in Mycobacterium tuberculosis (Mtb). nih.gov The hydrolysis of GTP is a critical step that regulates the dynamic instability of FtsZ polymers. By increasing GTPase activity, these compounds destabilize FtsZ filaments, leading to an efficient inhibition of proper Z-ring assembly. nih.govresearchgate.net This disruption of septum formation is a promising strategy for developing new anti-tuberculosis agents, especially in the face of growing drug resistance. nih.govresearchgate.net Docking studies suggest that 2,5-disubstituted benzimidazoles can bind with high affinity to an interdomain cleft of the FtsZ protein, a site crucial for its polymerization. nih.gov This interaction blocks the conformational changes necessary for filament formation, providing a structural basis for their anti-mycobacterial effects. nih.gov

Antioxidant and Related Biochemical Mechanisms

Free Radical Scavenging and Antioxidant Capacity

Nitrobenzimidazole derivatives have demonstrated significant potential as antioxidant agents through their ability to scavenge free radicals. researchgate.nettandfonline.com The primary mechanism underlying this activity is their capacity to donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals. scispace.com A widely used method to evaluate this capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this assay, the antioxidant compound reduces the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the solution. researchgate.netscispace.com

Research into 2-substituted-5-nitro-benzimidazole derivatives has shown that these compounds can exhibit potent antioxidant activity, in some cases exceeding that of standard antioxidants like butylated hydroxytoluene (BHT). researchgate.netscispace.com The scavenging activity is dose-dependent, increasing with higher concentrations of the benzimidazole compound. scispace.com The efficiency of a compound as a free radical scavenger is often expressed by its IC50 value, which is the concentration required to scavenge 50% of the initial free radicals. A lower IC50 value signifies greater antioxidant activity. researchgate.net

Studies have revealed that the nature of the substituent at the 2-position of the 5-nitro-benzimidazole scaffold significantly influences the antioxidant capacity. For instance, the presence of electron-donating or halogen groups can modulate the radical scavenging potential. researchgate.netscispace.com One study found that 2-substituted-5-nitro-benzimidazole derivatives with chloro, bromo, and fluoro substituents possessed the most prominent antioxidant activity. researchgate.net

| Compound | Substituent at 2-position | IC50 (µg/mL) |

|---|---|---|

| Compound 3a | -4-chlorophenyl | 3.17 |

| Compound 3b | -4-bromophenyl | 3.58 |

| Compound 3c | -4-fluorophenyl | 3.41 |

| Compound 3d | -4-methylphenyl | 7.59 |

| BHT (Standard) | - | 18.42 |

Data sourced from a study on the synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. researchgate.net

This capacity for free radical scavenging suggests that compounds like this compound could play a role in mitigating oxidative stress, a pathological process implicated in numerous diseases. researchgate.net

Structure Activity Relationship Sar Studies of 2 Cyclohexyl 5 Nitro 1h Benzimidazole Analogues

Impact of the Cyclohexyl Moiety at C-2 on Biological Activity and Molecular Recognition

The substituent at the C-2 position of the benzimidazole (B57391) ring plays a pivotal role in determining the molecule's interaction with biological targets and, consequently, its activity. longdom.org The presence of a bulky, lipophilic group like a cyclohexyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research on related benzimidazole derivatives has shown that large substituents at the C-2 position are often necessary for potent biological activity. mdpi.com For instance, in studies on hyaluronidase (B3051955) inhibitors, it was observed that substitution at the C-2 position with a large group, such as a phenyl or benzyl (B1604629) group, was a prerequisite for activity. mdpi.com

Table 1: Impact of C-2 Substituents on Benzimidazole Activity

| C-2 Substituent | General Observation on Biological Activity | Potential Interactions | Reference(s) |

| Phenyl/Benzyl | Often required for potent activity in certain enzyme inhibitions. | π-π stacking, hydrophobic interactions. | mdpi.com |

| Phenylcyclohexyl acetic acid | Can lead to submicromolar in vitro activity in specific assays. | Hydrophobic interactions, potential for H-bonding via acid group. | researchgate.net |

| Cyclohexyl (Inferred) | Likely contributes to hydrophobic interactions and can enhance binding affinity. | Van der Waals forces, hydrophobic interactions. | N/A |

Role of the Nitro Group at C-5 on Electronic Properties and Biological Functionality

The nitro group (NO₂) is a potent electron-withdrawing group that significantly alters the electronic landscape of the benzimidazole ring. koreascience.krresearchgate.net When positioned at C-5, the nitro group exerts a strong-negative inductive and mesomeric effect, which can profoundly influence the molecule's chemical reactivity, pKa, and its ability to interact with biological macromolecules. researchgate.net The electron-withdrawing nature of the nitro group can enhance the acidity of the benzimidazole N-H proton, potentially influencing hydrogen bonding interactions with target proteins. nih.gov

From a biological standpoint, the nitro group is a well-known pharmacophore and is present in numerous bioactive molecules with a wide range of activities, including antimicrobial and anticancer effects. nih.gov The presence of a nitro group can be crucial for the mechanism of action of certain drugs. For instance, in some antimicrobial agents, the nitro group can be bioreduced in hypoxic cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can then covalently modify and damage critical biomolecules like DNA and proteins, leading to cell death. nih.gov

Table 2: Influence of the C-5 Nitro Group on Benzimidazole Properties

| Property | Effect of C-5 Nitro Group | Consequence for Biological Activity | Reference(s) |

| Electronic Nature | Strong electron-withdrawing group. | Alters charge distribution, influences pKa. | koreascience.krresearchgate.net |

| Reactivity | Can be bioreduced to reactive intermediates. | Potential for covalent modification of targets, leading to cytotoxicity. | nih.gov |

| Molecular Interactions | Can act as a hydrogen bond acceptor. | Enhances binding affinity to target proteins. | nih.gov |

| Biological Activity | Often associated with antimicrobial and anticancer properties. | Broadens the potential therapeutic applications. | nih.gov |

Investigation of Substituent Effects on Benzimidazole Core Interactions

The benzimidazole core itself provides a versatile platform for molecular interactions, including π-π stacking and hydrogen bonding. ctppc.org The nature and position of substituents on this core can modulate these interactions and, consequently, the biological activity. Structure-activity relationship studies have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus have a significant impact on the anti-inflammatory activity of these compounds. mdpi.com

For instance, the introduction of electron-donating groups, such as a methyl group, can have a different effect on activity compared to electron-withdrawing groups like the nitro group. mdpi.com The position of a substituent is also critical; a substituent at the C-5 position may have a different impact on activity compared to the same substituent at the C-6 position. nih.gov This is because the different positions on the benzimidazole ring are not electronically or sterically equivalent, and substituents at these positions will have different spatial orientations relative to the binding site of a target protein.

The benzimidazole ring system is structurally similar to purine (B94841) nucleobases, which can allow it to act as a purine antagonist and interact with enzymes and receptors that recognize purines. researchgate.net The substituents on the benzimidazole core can fine-tune these interactions, either by enhancing binding to the desired target or by reducing off-target effects. The interplay between the electronic and steric properties of the substituents and the topology of the target's binding site is what ultimately determines the potency and selectivity of the compound.

Rational Design Principles for Enhanced Biological Potency and Selectivity of Benzimidazole Derivatives

The rational design of benzimidazole derivatives with enhanced biological potency and selectivity relies on a deep understanding of their SAR. tandfonline.comrug.nl A key principle in this process is the strategic modification of the benzimidazole scaffold to optimize its interactions with a specific biological target. tandfonline.com This often involves a combination of ligand-based and structure-based drug design approaches.

One common strategy is to identify the key pharmacophoric features of a lead compound and then systematically modify the substituents to improve its activity. For example, if a hydrophobic pocket is identified in the target's binding site, introducing a lipophilic group, such as the cyclohexyl moiety at C-2, could enhance binding affinity. mdpi.com Similarly, if a hydrogen bond donor or acceptor is required for optimal binding, a substituent capable of forming such bonds, like the nitro group, can be incorporated. nih.gov

Molecular modeling and computational docking studies are invaluable tools in the rational design process. ctppc.org These techniques allow researchers to visualize how a benzimidazole derivative might bind to its target and to predict the effects of different substituents on the binding affinity and orientation. This in-silico approach can help prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby saving time and resources. The ultimate goal is to design molecules that fit perfectly into the target's binding site, forming multiple high-affinity interactions, which leads to high potency and selectivity. nih.gov

Influence of Peripheral Substituents on Enzyme Inhibition Specificity

The specificity of an enzyme inhibitor is its ability to inhibit a particular enzyme without affecting other enzymes. This is a critical property for a therapeutic agent, as off-target inhibition can lead to unwanted side effects. The peripheral substituents on the benzimidazole core play a crucial role in determining the enzyme inhibition specificity of a compound. nih.gov

By carefully selecting the size, shape, and electronic properties of the substituents, it is possible to design benzimidazole derivatives that are highly selective for a specific enzyme. For example, a substituent that is too bulky may not fit into the active site of one enzyme but may be perfectly accommodated in the active site of another. This steric hindrance can be exploited to achieve selectivity.

Furthermore, the electronic properties of the substituents can also influence specificity. A substituent that can form a specific hydrogen bond with a particular amino acid residue in the active site of one enzyme, but not in another, can confer selectivity. The combination of steric and electronic effects of the peripheral substituents allows for the fine-tuning of the inhibitor's interactions with its target enzyme, leading to high specificity. The strategic placement of substituents can therefore guide the benzimidazole core to its intended target while minimizing interactions with other proteins.

Advanced Applications and Material Science Perspectives of Benzimidazole Derivatives

Coordination Chemistry and Ligand Design

Rational Design of Metal-Benzimidazole Systems for Catalytic and Material Applications

The benzimidazole (B57391) nucleus, with its available nitrogen atoms, is an effective ligand for coordinating with metal ions, forming stable complexes. nih.gov This characteristic is fundamental to the rational design of catalysts and advanced materials. The electronic properties of the benzimidazole ring can be tuned by substituents, which in turn influences the properties of the resulting metal complex. For instance, electron-withdrawing groups, such as the nitro group present in 2-cyclohexyl-5-nitro-1H-benzimidazole, can modulate the electronic environment of the metal center, potentially enhancing catalytic activity in processes like organic transformations or polymerization reactions. nih.gov

Applications in Sensing and Modulation Systems

Chemosensors are molecules designed to selectively bind with specific analytes and produce a detectable signal, such as a change in color or fluorescence. researchgate.net The benzimidazole scaffold is a popular component in the design of fluorescent chemosensors due to its rigid structure and ability to engage in photoinduced electron transfer (PET) or excited-state intramolecular proton-transfer (ESIPT) processes. These mechanisms can be harnessed to create "turn-on" or "turn-off" fluorescent responses upon binding to a target analyte. elsevierpure.com

Various benzimidazole derivatives have been successfully developed as chemosensors for detecting metal ions and anions. researchgate.net Despite the theoretical potential of the this compound structure for such applications, there is a notable absence of specific studies detailing its synthesis and use as a chemosensor in the current body of scientific literature. The development of chemosensors is highly specific to the designed molecule, and research has thus far focused on other derivatives.

Fluorescent modulators are crucial tools for imaging and tracking biological processes in vitro and in vivo. The benzimidazole core is present in various fluorescent probes designed for bioimaging. nih.gov The fluorescence properties of these molecules can be modulated by interactions within biological systems, allowing for the visualization of specific cellular components or changes in the cellular environment. researchgate.net

While the broader family of benzimidazoles has been employed in developing fluorescent systems, specific research detailing the application of this compound as a fluorescent modulator for biological systems has not been identified. The design of such probes requires specific photophysical properties and biological compatibility that have not been documented for this particular compound.

Polymer Chemistry and Advanced Materials

The incorporation of rigid heterocyclic structures like benzimidazole into polymer backbones is a known strategy for enhancing the thermal and mechanical properties of the resulting materials. The stability of the benzimidazole ring can impart high thermal resistance and mechanical strength to polymers, making them suitable for high-performance applications.

A thorough review of the literature indicates that while this is a valid and explored strategy in polymer science, there are no specific studies available that document the integration of this compound into polymeric architectures. Research in this area tends to focus on other benzimidazole-containing monomers or polymers. Consequently, there is no research data available on its specific effects on the mechanical or thermal stability of any polymer system.

Conclusion and Future Research Directions

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning 2-cyclohexyl-5-nitro-1H-benzimidazole is the lack of specific and in-depth research dedicated to this particular molecule. While its structure suggests potential therapeutic applications based on the activities of related compounds, its actual biological activity is not well-documented. ontosight.ai This presents a significant opportunity for focused investigation.

Key Unexplored Research Avenues:

Comprehensive Biological Screening: A systematic evaluation of the compound's activity against a wide range of biological targets is needed. This includes screening for antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are crucial. For example, if the compound shows anticancer potential, it would be important to determine if it acts via apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.

Enzyme Inhibition Profile: A thorough investigation into its potential as an inhibitor of various enzymes implicated in disease (e.g., kinases, polymerases, proteases) is warranted. The inhibitory effects on lipoxygenases have been suggested for the broader class, and this should be specifically validated for this compound.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of This compound with modifications to the cyclohexyl and nitro groups would provide valuable insights into the structural requirements for activity.

In Vivo Efficacy and Toxicology: Assuming promising in vitro activity is discovered, subsequent studies in animal models are necessary to evaluate its efficacy, pharmacokinetic properties, and potential toxicity.

Computational and Docking Studies: In silico modeling could predict potential biological targets and guide experimental work, helping to prioritize research efforts.

Prospective Methodological Advancements and Interdisciplinary Research Opportunities

Future research on This compound can benefit significantly from modern methodological advancements and interdisciplinary collaborations.

Methodological Advancements:

High-Throughput Screening (HTS): Employing HTS technologies would enable the rapid screening of the compound against large libraries of biological targets to identify novel activities.

Advanced Spectroscopic and Crystallographic Techniques: Detailed structural analysis of the compound and its potential complexes with biological macromolecules (e.g., proteins, DNA) can provide critical insights into its mechanism of action.

"Omics" Technologies: The use of genomics, proteomics, and metabolomics can help to elucidate the cellular pathways affected by the compound and identify potential biomarkers of its activity.

Green Chemistry Approaches in Synthesis: Future synthesis of this compound and its derivatives should consider environmentally friendly methods, such as microwave-assisted synthesis, to improve efficiency and reduce waste. researchgate.net

Interdisciplinary Research Opportunities:

Medicinal Chemistry and Computational Biology: Collaboration between synthetic chemists and computational biologists can facilitate the rational design of more potent and selective analogues of This compound . researchgate.net

Pharmacology and Materials Science: The development of novel drug delivery systems, such as nanoparticle-based formulations, could enhance the bioavailability and therapeutic efficacy of the compound. researchgate.net

Chemical Biology and Oncology: Joint efforts between chemical biologists and cancer researchers could explore the compound's potential as a chemical probe to study specific biological processes or as a lead for the development of new anticancer agents.

Infectious Disease and Microbiology: Collaboration with microbiologists and virologists is essential to fully characterize its potential as an antimicrobial or antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.